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m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL-

Cat. No.: B1676009
CAS No.: 5702-40-9
M. Wt: 203.24 g/mol
InChI Key: MPWDGAHTGODYEE-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dioxane (B1201747) Frameworks in Organic Chemistry

1,3-Dioxanes are six-membered heterocyclic rings containing two oxygen atoms at the first and third positions. This structural motif is not merely a chemical curiosity; it is a cornerstone in the field of organic synthesis. Primarily, 1,3-dioxanes serve as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgorganic-chemistry.org Their stability under a wide range of reaction conditions, particularly basic, reductive, and oxidative environments, makes them invaluable in multi-step synthetic pathways. thieme-connect.de Conversely, their susceptibility to cleavage under acidic conditions allows for the deprotection of the carbonyl or diol functionality at the desired stage. organic-chemistry.org

The conformational behavior of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, has been a subject of extensive study. thieme-connect.de The shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions, influencing the thermodynamic preference for equatorial positioning of substituents, particularly at the C2 position. thieme-connect.de This conformational rigidity and predictability are crucial for stereocontrolled synthesis.

Specific Focus: 5-Ethyl-5-nitro-2-propyl-1,3-dioxane

Within the broad family of 1,3-dioxanes, 5-ethyl-5-nitro-2-propyl-1,3-dioxane presents a unique combination of functional groups that are expected to impart specific chemical properties and potential bioactivities. While direct and extensive research on this specific molecule is not widely documented, its characteristics can be inferred from studies on related compounds.

Interactive Table: Properties of a Related Compound (5-ethyl-5-nitro-1,3-dioxane)

Property Value
Molecular Formula C6H11NO4
Molecular Weight 161.156 g/mol
Density 1.19 g/cm³
Boiling Point 244.2°C at 760 mmHg
Flash Point 115.7°C
Refractive Index 1.465

Note: Data for 5-ethyl-5-nitro-1,3-dioxane (B5252603) is provided as a reference due to the limited availability of specific data for the 2-propyl derivative. molbase.com

The structure of 5-ethyl-5-nitro-2-propyl-1,3-dioxane is characterized by several key features:

The 1,3-Dioxane Ring: This forms the core of the molecule, providing a stable heterocyclic framework.

Substituents at the 5-position (gem-disubstitution): The presence of both an ethyl and a nitro group at the same carbon atom (C5) is a significant structural feature. This gem-disubstitution pattern can influence the conformational stability of the dioxane ring.

The Nitro Group (-NO2): This electron-withdrawing group is known to impart a range of biological activities to molecules. nih.gov

The synthesis of such a molecule would likely involve the acid-catalyzed condensation of 2-ethyl-2-nitro-1,3-propanediol (B1594928) with butyraldehyde. This standard method for forming 1,3-dioxanes allows for the introduction of various substituents at the C2 position. wikipedia.org

Research into nitro-substituted dioxanes has revealed a spectrum of biological activities, making them an area of interest for medicinal and materials chemistry. For instance, various derivatives of 5-nitro-1,3-dioxane (B6597036) have been synthesized and evaluated for their antimicrobial properties. nih.gov One notable example is 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), which has been used as a preservative in cosmetics and is effective against a broad spectrum of bacteria and fungi. nih.govcaymanchem.com Its mode of action is believed to involve the oxidation of essential protein thiols. caymanchem.com

The presence of the nitro group is often crucial for the observed bioactivity. Studies have shown that substitutions at both the 2- and 5-positions of the 5-nitro-1,3-dioxane ring can significantly affect the antimicrobial potency. nih.gov This suggests that compounds like 5-ethyl-5-nitro-2-propyl-1,3-dioxane could be interesting candidates for screening for similar biological activities. Furthermore, some 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance in cancer therapy. nih.govresearchgate.net

Historical Development and Current Research Trends in Dioxane Chemistry

The chemistry of dioxanes dates back to the 19th century, with the first synthesis of 1,4-dioxane (B91453) occurring in 1863. itrcweb.org While 1,4-dioxane gained significant industrial importance as a solvent and stabilizer, the study of 1,3-dioxanes has been more prominent in the realm of synthetic organic chemistry, particularly following the development of their use as protecting groups. thieme-connect.dewikipedia.org

Early research focused on the synthesis and fundamental conformational analysis of the 1,3-dioxane ring. acs.org These foundational studies paved the way for the application of 1,3-dioxanes in the total synthesis of complex natural products, where stereochemical control is paramount.

Current research trends in dioxane chemistry are multifaceted. There is ongoing interest in developing new and more efficient methods for the synthesis and cleavage of 1,3-dioxanes under milder and more selective conditions. organic-chemistry.org Additionally, the exploration of novel applications for the 1,3-dioxane scaffold continues to expand. Researchers are designing and synthesizing new derivatives with potential applications in materials science, such as in the formation of polymers and as components of liquid crystals. In medicinal chemistry, beyond their use as protecting groups, 1,3-dioxane and the related 1,3-dioxolane (B20135) structures are being incorporated into new drug candidates to explore their potential as pharmacophores contributing to a desired biological activity, including antibacterial, antifungal, and anticancer effects. nih.govnih.gov The investigation into the biological activities of substituted dioxanes, such as the nitro-derivatives, remains an active area of research, with the potential for the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B1676009 m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL- CAS No. 5702-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5702-40-9

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-5-nitro-2-propyl-1,3-dioxane

InChI

InChI=1S/C9H17NO4/c1-3-5-8-13-6-9(4-2,7-14-8)10(11)12/h8H,3-7H2,1-2H3

InChI Key

MPWDGAHTGODYEE-UHFFFAOYSA-N

SMILES

CCCC1OCC(CO1)(CC)[N+](=O)[O-]

Canonical SMILES

CCCC1OCC(CO1)(CC)[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

5702-40-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 5-ethyl-5-nitro-2-propyl-

Origin of Product

United States

Structural Analysis and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-ethyl-5-nitro-2-propyl-m-dioxane, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a comprehensive analysis of its three-dimensional structure and connectivity.

Proton (¹H) NMR for Conformational and Configurational Elucidation

The ¹H NMR spectrum of 5-ethyl-5-nitro-2-propyl-m-dioxane is expected to be complex due to the chair conformation of the dioxane ring and the presence of multiple substituent groups. The dioxane ring protons at the C4 and C6 positions are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.

The protons on the dioxane ring (at C4 and C6) are expected to resonate in the range of δ 3.5-4.5 ppm, with the axial and equatorial protons showing different chemical shifts and coupling constants. Typically, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts. The propyl and ethyl substituents will also display characteristic signals. The methine proton of the propyl group at the C2 position is expected to appear as a triplet around δ 4.5-5.0 ppm.

Conformational analysis of substituted 1,3-dioxanes is well-documented. researchgate.net The orientation of the substituents influences the chemical shifts of the ring protons. The bulky propyl group at the C2 position is likely to prefer an equatorial orientation to minimize steric hindrance. The ethyl and nitro groups at the C5 position will also adopt specific conformations that affect the surrounding protons.

Predicted ¹H NMR Data This data is predicted based on known values for similarly substituted 1,3-dioxanes.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (methine)4.5 - 4.8Triplet5.0 - 6.0
H-4/H-6 (axial)3.6 - 3.9Doublet of DoubletsJgem ≈ 11-12, Jax-eq ≈ 2-5
H-4/H-6 (equatorial)4.0 - 4.3Doublet of DoubletsJgem ≈ 11-12, Jeq-ax ≈ 2-5, Jeq-eq ≈ 1-3
Propyl-CH₂1.5 - 1.7Sextet~7.0
Propyl-CH₃0.9 - 1.0Triplet~7.0
Ethyl-CH₂1.8 - 2.0Quartet~7.5
Ethyl-CH₃0.9 - 1.1Triplet~7.5

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The acetal (B89532) carbon at C2, bonded to two oxygen atoms, is expected to be significantly deshielded and appear downfield, typically in the range of δ 95-105 ppm. The C4 and C6 carbons, also attached to oxygen, will resonate around δ 65-75 ppm. The quaternary C5 carbon, bearing the nitro and ethyl groups, will have a characteristic chemical shift influenced by the strong electron-withdrawing nature of the nitro group.

Predicted ¹³C NMR Data This data is predicted based on known values for similarly substituted 1,3-dioxanes. chemicalbook.comdocbrown.info

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (acetal)100 - 105
C-4 / C-668 - 72
C-5 (quaternary)85 - 95
Propyl-CH₂30 - 35
Propyl-CH₂17 - 20
Propyl-CH₃13 - 15
Ethyl-CH₂25 - 30
Ethyl-CH₃8 - 12

Nitrogen-15 (¹⁵N) NMR for Nitro Group Characterization

¹⁵N NMR spectroscopy is a specialized technique that can provide direct information about the electronic environment of the nitrogen atom in the nitro group. For nitroalkanes, the ¹⁵N chemical shift typically appears in a range of approximately -20 to +20 ppm relative to nitromethane. The exact chemical shift for 5-ethyl-5-nitro-2-propyl-m-dioxane would be sensitive to the electronic effects of the surrounding alkyl groups and the conformation of the dioxane ring. This technique can confirm the presence and electronic status of the nitro functional group.

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the propyl and ethyl groups and to correlate the axial and equatorial protons on C4 and C6 with each other.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal to its corresponding carbon atom in the skeleton.

Analysis of Anomeric and Homoanomeric Effects on NMR Parameters

The stereoelectronic interactions within the 1,3-dioxane (B1201747) ring, specifically the anomeric and homoanomeric effects, have a significant impact on the NMR parameters. nih.govacs.org

Anomeric Effect : This effect describes the preference of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. acs.orgrsc.orgscripps.edu In 5-ethyl-5-nitro-2-propyl-m-dioxane, while the propyl group itself is not highly electronegative, the C2-O bonds are influenced by this effect. This can lead to a shortening of the axial C-O bond and a lengthening of the equatorial one, which in turn affects the chemical shifts and coupling constants of the H2 proton.

Homoanomeric Effect : This is an analogous interaction involving the lone pairs of one of the ring oxygens and the antibonding orbital of the C5-C(substituent) bond. acs.orgfigshare.com This effect can influence the conformational preference of the substituents at C5 and affect the chemical shifts of the C4/C6 protons. Computational studies on 1,3-dioxanes have shown that this interaction can lead to a relative weakening and lengthening of the equatorial C5-H bond in unsubstituted dioxanes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 5-ethyl-5-nitro-2-propyl-m-dioxane is expected to show characteristic absorption bands for the nitro group and the acetal (C-O-C) linkages.

The most prominent features in the IR spectrum would be the strong absorption bands from the nitro group. Nitroalkanes typically exhibit two distinct, strong stretching vibrations: orgchemboulder.comorgchemboulder.comspectroscopyonline.com

Asymmetric N-O stretch : A strong band appearing in the region of 1540-1560 cm⁻¹.

Symmetric N-O stretch : A medium to strong band in the region of 1370-1390 cm⁻¹.

The acetal portion of the molecule, characterized by the C-O-C-O-C linkage, will display strong C-O stretching bands in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.orglibretexts.orgopenstax.org These bands can sometimes be complex due to multiple C-O bonds vibrating. The spectrum will also show standard C-H stretching and bending vibrations for the alkyl groups in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 3000Medium-Strong
N-O Asymmetric Stretch1540 - 1560Strong
C-H Bend1350 - 1470Medium
N-O Symmetric Stretch1370 - 1390Medium-Strong
C-O-C Stretch (Acetal)1050 - 1150Strong

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 5-ethyl-5-nitro-2-propyl-m-dioxane, a low-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy.

The fragmentation of 5-ethyl-5-nitro-2-propyl-m-dioxane in the mass spectrometer is anticipated to occur through several predictable pathways based on the lability of certain bonds. The fragmentation of the 1,3-dioxane ring is a key process. docbrown.infodocbrown.inforesearchgate.net Cleavage of the ring can lead to the formation of various fragment ions. Common fragmentation pathways for 1,3-dioxanes involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules from the molecular ion. docbrown.info

The substituents on the dioxane ring, namely the ethyl, nitro, and propyl groups, will also heavily influence the fragmentation pattern. The nitro group (NO₂) is a characteristic functional group that often directs fragmentation. The loss of the nitro group as a radical (•NO₂) or as nitrous acid (HNO₂) is a common fragmentation pathway for nitro compounds. researchgate.netbohrium.com This would result in significant peaks at M-46 and M-47, respectively.

Further fragmentation would likely involve the cleavage of the alkyl chains. The loss of the ethyl group (•C₂H₅) or the propyl group (•C₃H₇) would produce prominent fragment ions. Alpha-cleavage adjacent to the oxygen atoms of the dioxane ring is also a probable fragmentation route, leading to the formation of stable oxonium ions. chemguide.co.uklibretexts.org

Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of 5-ethyl-5-nitro-2-propyl-m-dioxane

m/z Value (Predicted) Proposed Fragment Ion Structure Origin of Fragment
[M]⁺[C₉H₁₇NO₄]⁺Molecular Ion
M-29[M-C₂H₅]⁺Loss of ethyl radical
M-43[M-C₃H₇]⁺Loss of propyl radical
M-46[M-NO₂]⁺Loss of nitro radical
M-47[M-HNO₂]⁺Loss of nitrous acid
Various smaller fragmentsFragments from ring cleavage and further alkyl chain fragmentationMultiple pathways

Note: The exact m/z values would be determined by the isotopic composition of the atoms.

HRMS would be instrumental in distinguishing between fragment ions with the same nominal mass but different elemental compositions, thus providing a higher degree of confidence in the structural elucidation. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

Based on studies of similar 5-substituted 1,3-dioxanes, the six-membered m-dioxane ring is expected to adopt a chair conformation. researchgate.netthieme-connect.de This is the most stable conformation for such ring systems, minimizing steric strain. The substituents at the C2 and C5 positions will occupy either axial or equatorial positions on this chair conformer.

The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak hydrogen bonds involving the oxygen atoms of the dioxane ring and the nitro group with hydrogen atoms of neighboring molecules. The precise arrangement of molecules in the crystal lattice would be revealed by the X-ray diffraction data.

Table 2: Predicted Crystallographic Parameters for 5-ethyl-5-nitro-2-propyl-m-dioxane

Parameter Predicted Value/Characteristic
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupTo be determined by diffraction data
Conformation of Dioxane RingChair
Orientation of C2-Propyl GroupEquatorial
Orientation of C5-Ethyl GroupEquatorial
Orientation of C5-Nitro GroupLikely Equatorial
Intermolecular InteractionsVan der Waals forces, possible weak C-H···O hydrogen bonds

Note: These are predictions based on known structures of similar molecules and require experimental verification.

Reaction Chemistry and Transformation Pathways of 5 Ethyl 5 Nitro 2 Propyl 1,3 Dioxane

Reactivity Governed by the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the adjacent carbon atom (the α-carbon, C5). This influence is central to several key reaction pathways, including deprotonation, condensation, halogenation, and reduction.

The hydrogen atom attached to the carbon bearing the nitro group (the α-hydrogen) in nitroalkanes is significantly more acidic than a standard hydrogen on an alkane chain. youtube.com This increased acidity is due to the strong electron-withdrawing inductive effect of the nitro group and, more importantly, the resonance stabilization of the resulting conjugate base. youtube.com

In the case of 5-ethyl-5-nitro-2-propyl-1,3-dioxane, the hydrogen at the C5 position is acidic. Treatment with a base results in the removal of this proton to form a nitronate ion. This anion is stabilized by delocalization of the negative charge across the carbon and the two oxygen atoms of the nitro group. The formation of this stable nitronate intermediate is a crucial first step for several subsequent reactions. chemistry-chemists.comrushim.ru

Table 1: Nitronate Formation Reaction

Reactant Base Product (Nitronate)

This table illustrates the general deprotonation reaction to form a nitronate salt.

The nitronate anion formed from 5-ethyl-5-nitro-2-propyl-1,3-dioxane is a potent carbon nucleophile. This nucleophilicity allows it to participate in various carbon-carbon bond-forming condensation reactions.

Nitroaldol (Henry) Reaction: The nitronate can attack the carbonyl carbon of aldehydes or ketones. This reaction, known as the Henry reaction, results in the formation of a β-nitro alcohol. While specific examples involving 5-ethyl-5-nitro-2-propyl-1,3-dioxane are not detailed in the available literature, this is a fundamental reaction of nitroalkanes with α-hydrogens. chemistry-chemists.com

Mannich Reaction: The nitronate can also react with an imine or an iminium ion in what is known as a nitro-Mannich or aza-Henry reaction. beilstein-journals.org This process yields a β-nitroamine. For instance, a similar compound, 5-nitro-5-(p-nitrobenzyl)-1,3-dioxane, can undergo a Mannich-type condensation with benzylamine (B48309) and formaldehyde (B43269) to produce a tetrahydro-1,3-oxazine derivative. pw.edu.pl This demonstrates the capability of the nitronate derived from the dioxane structure to engage in such condensation pathways. beilstein-journals.orgpw.edu.pl

The α-carbon of nitroalkanes can be readily halogenated, typically under basic conditions. The reaction proceeds through the nitronate intermediate, which acts as a nucleophile and attacks the halogenating agent (e.g., bromine, Br₂).

For the 5-nitro-1,3-dioxane (B6597036) family, this reaction is well-documented. The synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936) and its derivatives involves the bromination of the corresponding 5-nitro compound. google.comnih.gov The process typically involves adding bromine to the nitronate salt, which is pre-formed by treating the 5-nitro-1,3-dioxane with a base like sodium hydroxide. google.com This reaction is essential for producing compounds with significant antimicrobial activity. nih.gov It is therefore expected that 5-ethyl-5-nitro-2-propyl-1,3-dioxane would undergo a similar bromination at the C5 position to yield 5-bromo-5-ethyl-5-nitro-2-propyl-1,3-dioxane.

Table 2: Representative Halogenation Reaction

Reactant Reagents Product Reference

This table shows the general conditions for the bromination of related 5-nitro-1,3-dioxane compounds.

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amine. This transformation is a cornerstone of synthetic organic chemistry. chemistry-chemists.com The reduction of the nitro group in 5-ethyl-5-nitro-2-propyl-1,3-dioxane would yield 5-amino-5-ethyl-2-propyl-1,3-dioxane.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel.

Metal-Acid Systems: Employing metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). beilstein-journals.org

These reduction reactions are versatile and are used in the synthesis of complex nitrogen-containing molecules, including natural products and pharmaceuticals. beilstein-journals.orgmdpi.com

Ring Opening and Rearrangement Reactions

The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532). Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. thieme-connect.de

Acid-catalyzed hydrolysis of 5-ethyl-5-nitro-2-propyl-1,3-dioxane would lead to ring opening, cleaving the two C-O bonds connected to the C2 carbon. This reaction would regenerate the constituent 1,3-diol and the aldehyde from which the acetal was formed. Specifically, the products would be 2-ethyl-2-nitropropane-1,3-diol and butanal (butyraldehyde). This type of deprotection is a standard method in organic synthesis to unmask diol functionalities. An analogous reaction involves the hydrolysis of 5-(azidomethyl)-2,2-dimethyl-5-nitro-1,3-dioxane using HCl in methanol (B129727) to yield 2-(azidomethyl)-2-nitropropane-1,3-diol. mdpi.com

While various rearrangement reactions are known in organic chemistry, such as the Beckmann or Baeyer-Villiger rearrangements, specific applications of these to the 5-ethyl-5-nitro-2-propyl-1,3-dioxane framework are not prominently described in the surveyed literature. wiley-vch.de

Substitution Reactions on the Dioxane Ring

Direct substitution reactions on the C4 and C6 methylene (B1212753) carbons of the 1,3-dioxane ring are not common pathways, as these positions lack the activation seen at C5. The primary sites for substitution are the activated C5 position and the acetal carbon at C2.

Substitution at C5: As discussed previously (Section 4.1.3), the most significant substitution reaction is the base-mediated halogenation at the C5 position, which proceeds via the nitronate anion. google.com

Substitution at C2: The entire substituent at the C2 position (the propyl group in this case) can be replaced during transacetalization reactions. Under acidic conditions with a different diol or aldehyde/ketone, an equilibrium can be established, leading to the formation of a new 1,3-dioxane. The hydrolysis described in Section 4.2 is effectively a substitution reaction at C2 where the propylidene group is replaced by two hydroxyl groups from water.

While ipso-substitution of a nitro group has been observed in other heterocyclic systems, this typically involves aromatic rings and specific reaction conditions not directly applicable to the saturated dioxane ring system. magritek.com

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involving 5-ethyl-5-nitro-2-propyl-1,3-dioxane are centered around the potential for the nitro group to act as a leaving group or to influence the reactivity of the dioxane ring. The presence of the electron-withdrawing nitro group at the C5 position significantly impacts the electronic environment of the molecule.

Research on related 5-nitro-1,3-dioxane derivatives provides insights into potential nucleophilic substitution pathways. For instance, in compounds where another halogen atom is present at the C5 position, such as in 5-bromo-5-nitro-1,3-dioxane, this position becomes highly activated towards nucleophilic attack. While specific studies on the direct nucleophilic substitution of the nitro group in 5-ethyl-5-nitro-2-propyl-1,3-dioxane are not prevalent, the general principles of nucleophilic aromatic substitution (SNAr) on activated systems can be considered. However, the 1,3-dioxane ring is not aromatic, and thus direct substitution of the nitro group is less likely compared to aromatic compounds.

A more plausible nucleophilic attack might occur at the carbon atom bearing the nitro group, particularly if a suitable leaving group were present. In the absence of another leaving group on the same carbon, the nitro group itself would need to depart as a nitrite (B80452) ion. This is generally a difficult process for aliphatic systems unless the carbon atom is exceptionally electron-deficient or other activating factors are at play.

In the context of related nitro-containing heterocyclic compounds, the nitro group is known to activate the ring towards nucleophilic substitution. For example, in 5-nitroisoxazoles, the nitro group can be displaced by various nucleophiles. acs.org However, the saturated and non-aromatic nature of the 1,3-dioxane ring in 5-ethyl-5-nitro-2-propyl-1,3-dioxane makes analogous reactions less favorable.

Alternatively, nucleophiles could potentially react via ring-opening of the dioxane acetal. This type of reaction is typically catalyzed by acids but can also be influenced by the substituents on the ring. The regioselectivity of such ring-opening reactions is dependent on the nature of the nucleophile and the specific reaction conditions.

Thermal Decomposition Mechanisms and Products

The thermal decomposition of 5-ethyl-5-nitro-2-propyl-1,3-dioxane is a critical aspect of its chemical profile, particularly concerning its stability and potential degradation pathways under elevated temperatures. Computational studies on related 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, Br) have elucidated the primary mechanisms and products of this process. scispace.com

Formation of Nitrous Acid and Nitrogen Oxides

A primary pathway in the thermal decomposition of 5-nitro-1,3-dioxane derivatives is the elimination of nitrous acid (HNO₂). scispace.com This process is believed to proceed through a five-membered cyclic transition state. This mechanism involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom from an adjacent carbon (C6) to one of the oxygen atoms of the nitro group. scispace.com The subsequent cleavage of the C-N bond results in the formation of an alkene and a molecule of nitrous acid. scispace.com

The nitrous acid formed can then undergo further decomposition, especially at higher temperatures, to produce various nitrogen oxides (NOₓ), such as nitrogen monoxide (NO) and nitrogen dioxide (NO₂). The specific distribution of these nitrogen oxides depends on the reaction conditions, including temperature, pressure, and the presence of other reactive species.

Kinetic and Thermodynamic Aspects of Decomposition

Computational studies have provided valuable data on the kinetics and thermodynamics of the thermal decomposition of 5-nitro-1,3-dioxane derivatives. The presence of a substituent at the C5 position has been shown to influence the reaction rate. For instance, a methyl group at the C5 position (analogous to the ethyl group in the target molecule) has been found to favor the decomposition reaction. scispace.com

The decomposition reaction is generally endothermic, and the activation energy presents a significant barrier that must be overcome. The use of a solvent, such as DMSO, has been shown to lower the activation free energy, thereby increasing the decomposition rate. scispace.com For example, in the case of 5-methyl-5-nitro-1,3-dioxane, the reaction rate in DMSO is significantly higher than in the gas phase. scispace.com

Below is a table summarizing computational kinetic and thermodynamic data for the decomposition of related 5-nitro-5-R-1,3-dioxane compounds.

Substituent (R)Activation Energy (Ea) (kJ/mol)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)
H206.6204.7100.3
CH₃195.9193.191.1
Br201.2199.179.8

Data adapted from computational studies on 5-nitro-5-R-1,3-dioxane compounds. scispace.com

These data indicate that the presence of an alkyl group like methyl (and by extension, ethyl) at the C5 position lowers the activation energy compared to an unsubstituted compound, thus accelerating the decomposition.

Advanced Applications and Research Directions

Role in Fine Organic Synthesis

The unique combination of functional groups in 5-ethyl-5-nitro-2-propyl-m-dioxane makes it a potentially valuable tool in fine organic synthesis, both as a protecting group and as a synthetic intermediate.

Protecting Group Chemistry

The 1,3-dioxane (B1201747) structure is a cyclic acetal (B89532), a class of compounds widely used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis. uchicago.eduwikipedia.org This protection strategy is crucial for preventing unwanted side reactions at these functional groups while other parts of a molecule are being modified. libretexts.org The formation of the dioxane ring effectively masks the reactivity of the carbonyl or diol.

The stability of the dioxane ring under various conditions, such as exposure to bases, nucleophiles, and certain oxidizing and reducing agents, makes it a robust protecting group. organic-chemistry.org Deprotection, or the removal of the dioxane group to restore the original functionality, is typically achieved under acidic conditions through hydrolysis. wikipedia.org Although specific studies on 5-ethyl-5-nitro-2-propyl-m-dioxane for this purpose are not prominent, its core structure aligns with the fundamental requirements of a protecting group.

Table 1: Characteristics of Dioxanes as Protecting Groups

Feature Description
Protected Groups Aldehydes, Ketones, 1,3-Diols
Formation Acid-catalyzed reaction with a 1,3-diol or a carbonyl compound. organic-chemistry.org
Stability Stable to bases, nucleophiles, hydrides, and organometallic reagents. wikipedia.org

| Cleavage (Deprotection) | Typically achieved with aqueous acid. libretexts.org |

Intermediates in the Synthesis of Complex Molecules

The true synthetic potential of 5-ethyl-5-nitro-2-propyl-m-dioxane likely lies in its role as a versatile intermediate. The nitro group is one of the most useful functional groups in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a wide array of other functionalities. scispace.comchemistry-chemists.com

The activating effect of the nitro group facilitates various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. chemistry-chemists.comresearchgate.net Furthermore, the nitro group itself can be converted into other important functional groups, including:

Amines (via reduction)

Carbonyl compounds (via the Nef reaction)

Oximes

Nitrones researchgate.net

This versatility allows nitroalkanes to serve as precursors for the synthesis of complex nitrogen-containing molecules, such as alkaloids and amino acids. scispace.com The presence of the dioxane ring in 5-ethyl-5-nitro-2-propyl-m-dioxane adds another layer of synthetic utility, allowing for the introduction of protected carbonyl or diol functionalities into a target molecule.

Materials Science Applications (e.g., Energetic Materials)

Nitro compounds have a long history as energetic materials, primarily due to the thermodynamic stability of the dinitrogen (N₂) molecule formed upon their decomposition. scispace.com Aromatic nitro compounds like TNT (2,4,6-trinitrotoluene) are well-known explosives. bibliotekanauki.plresearchgate.net

Aliphatic nitro compounds, such as the one discussed here, are also considered for applications as energetic materials or as precursors to them. The energy released during their decomposition is a key characteristic. While specific detonation parameters for 5-ethyl-5-nitro-2-propyl-m-dioxane are not available in the literature, its high nitrogen and oxygen content, contributed by the nitro group, suggests it could possess energetic properties. Research in this area would involve theoretical calculations and experimental measurements of its thermal stability, sensitivity to initiation, and energy output upon decomposition.

Environmental Chemistry Research on Nitro-Containing Compounds (e.g., Degradation Pathways)

The widespread use of nitroaromatic compounds in industry has led to research on their environmental fate and degradation. epa.gov While 5-ethyl-5-nitro-2-propyl-m-dioxane is an aliphatic nitro compound, understanding its potential environmental impact is an important area of research.

Studies would likely focus on its persistence, biodegradability, and potential degradation pathways in soil and water. The degradation of the molecule could proceed through several mechanisms:

Reduction of the nitro group: Microbial activity can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups.

Hydrolysis of the dioxane ring: Under certain pH conditions, the acetal linkage could hydrolyze, breaking open the ring structure.

Oxidation of the alkyl chains.

Investigating these pathways is crucial for assessing the environmental toxicology and potential for bioremediation of this and related nitro-containing compounds.

Investigation of Biological Interactions and Potential Bioactivities

Several derivatives of 5-nitro-1,3-dioxane (B6597036) have been synthesized and evaluated for their biological activities. A notable study investigated the antimicrobial properties of various substituted 5-nitro-1,3-dioxanes. nih.gov The research indicated that substitution at the 5-position is critical for significant antimicrobial activity, with the 5-bromo-5-nitro substitution being particularly effective. nih.gov

One well-known compound in this family is 5-bromo-5-nitro-1,3-dioxane (B1667936) (Bronidox), which is used as a preservative in cosmetics and other products due to its bactericidal properties. nih.govfishersci.at Its mechanism of action is thought to involve acting as an oxidizing agent. nih.gov

Given these precedents, 5-ethyl-5-nitro-2-propyl-m-dioxane is a candidate for investigation into its own potential bioactivities. Research could explore its antimicrobial, antifungal, or other pharmacological properties, guided by the structure-activity relationships established for similar 5-nitro-dioxane compounds. nih.gov

Table 2: Bioactivity of Related 5-Nitro-Dioxane Compounds

Compound Type of Activity Key Structural Feature
5-Bromo-5-nitro-1,3-dioxane Antimicrobial, Preservative nih.govnih.gov 5-bromo-5-nitro substitution
2-Methyl substituted 5-nitro-dioxanes Antimicrobial nih.gov 2-alkyl substitution

Development of New Methodologies for Dioxane Chemistry

Research into 5-ethyl-5-nitro-2-propyl-m-dioxane could also drive the development of new synthetic methodologies. Areas of exploration could include:

Catalysis: Developing more efficient and environmentally benign catalysts for the synthesis of substituted dioxanes. Current methods often rely on acid catalysts, but new Lewis acid or solid acid catalysts could offer advantages in terms of selectivity and ease of use. organic-chemistry.org

Asymmetric Synthesis: Creating chiral versions of this molecule could be of interest for biological applications. This would require the development of asymmetric methods for the formation of the dioxane ring or for the introduction of substituents.

Novel Transformations: Exploring new reactions that leverage the unique interplay between the nitro group and the dioxane ring. For example, reactions could be designed that proceed via a radical mechanism initiated at the nitro-functionalized carbon, or that involve selective opening of the dioxane ring under non-acidic conditions.

Such methodological advancements would not only facilitate the study of 5-ethyl-5-nitro-2-propyl-m-dioxane but also broaden the synthetic utility of the entire class of substituted dioxane compounds.

Q & A

Q. What are the optimal synthetic routes for synthesizing m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL- with high purity?

  • Methodological Answer : The synthesis of substituted 1,3-dioxanes often involves alkylation or condensation reactions. For example, highlights the use of alkylation of 5-acyl-1,3-dioxane derivatives under controlled conditions. Key steps include:
  • Selecting solvents like 1,4-dioxane (as in ) for solubility and stability.
  • Using catalysts such as triethylamine to facilitate nitro-group incorporation ().
  • Monitoring reaction progress via thin-layer chromatography (TLC) ().
  • Purification via recrystallization or column chromatography to isolate the product.
  • Critical Consideration : Optimize reaction time and temperature (e.g., reflux at 75–100°C for 5–7 hours) to avoid side reactions like nitro-group reduction ().

Q. Which analytical techniques are most effective for structural characterization of m-DIOXANE derivatives?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., ethyl, nitro, propyl groups).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching at ~1,520 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace impurities and validate molecular weight ().
  • X-ray Crystallography : For unambiguous structural determination (as in for related dioxane derivatives).
  • Reference Data : Cross-check with spectral libraries (e.g., SDBS KBr library in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for nitro-substituted dioxanes?

  • Methodological Answer : Contradictions often arise from variations in experimental models or exposure conditions. Strategies include:
  • Comparative Meta-Analysis : Systematically review studies using frameworks like the ATSDR/NTP/EPA joint protocols ().
  • Dose-Response Modeling : Assess nonlinear effects of nitro groups on toxicity (e.g., prioritizes dose-dependent carcinogenicity studies).
  • In Silico Toxicology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity and metabolites.
  • Replicate Studies : Control variables like solvent purity (e.g., 1,4-dioxane in may introduce confounding impurities).

Q. What computational methods predict the reactivity of m-DIOXANE derivatives in environmental or biological systems?

  • Methodological Answer : Advanced computational workflows are critical:
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro groups to assess stability.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes in ’s bioactivity studies).
  • Environmental Fate Modeling : Use tools like EPI Suite to predict biodegradation pathways.
  • Validation : Cross-reference predictions with experimental data (e.g., GC-MS detection of degradation products in ).

Q. How can researchers design experiments to investigate the decomposition pathways of m-DIOXANE derivatives under varying pH and temperature?

  • Methodological Answer : A systematic approach involves:
  • Forced Degradation Studies : Expose the compound to extreme conditions (e.g., acidic/alkaline hydrolysis, UV light).
  • High-Resolution LC-MS : Identify degradation products and propose pathways (’s focus on nitro reduction is analogous).
  • Kinetic Analysis : Use Arrhenius plots to model temperature-dependent decay.
  • Environmental Relevance : Simulate natural conditions (e.g., river water matrices in ) to assess real-world stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.